molecular formula C11H13NO B6154473 4-(2-hydroxy-2-methylpropyl)benzonitrile CAS No. 98446-88-9

4-(2-hydroxy-2-methylpropyl)benzonitrile

Cat. No.: B6154473
CAS No.: 98446-88-9
M. Wt: 175.23 g/mol
InChI Key: YGAIUJQOFBCVDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-hydroxy-2-methylpropyl)benzonitrile is an organic compound with the molecular formula C11H13NO It is a derivative of benzonitrile, where a 2-hydroxy-2-methylpropyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(2-hydroxy-2-methylpropyl)benzonitrile can be achieved through several synthetic routes. This reaction typically requires mild conditions and can be catalyzed by ionic liquids, which act as both solvents and catalysts .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced catalytic systems to ensure high yields and purity. The use of ionic liquids as catalysts has been shown to be effective in simplifying the separation process and reducing the need for additional catalysts .

Chemical Reactions Analysis

Types of Reactions

4-(2-hydroxy-2-methylpropyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: The major product is 4-(2-oxo-2-methylpropyl)benzonitrile.

    Reduction: The major product is 4-(2-hydroxy-2-methylpropyl)benzylamine.

    Substitution: Various substituted derivatives of this compound can be formed depending on the substituent introduced.

Scientific Research Applications

4-(2-hydroxy-2-methylpropyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-hydroxy-2-methylpropyl)benzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect the compound’s biological activity and its potential use in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, which lacks the 2-hydroxy-2-methylpropyl group.

    4-(2-hydroxyethyl)benzonitrile: A similar compound with a 2-hydroxyethyl group instead of a 2-hydroxy-2-methylpropyl group.

    4-(2-methylpropyl)benzonitrile: A compound with a 2-methylpropyl group instead of a 2-hydroxy-2-methylpropyl group.

Uniqueness

4-(2-hydroxy-2-methylpropyl)benzonitrile is unique due to the presence of both a hydroxyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

CAS No.

98446-88-9

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

4-(2-hydroxy-2-methylpropyl)benzonitrile

InChI

InChI=1S/C11H13NO/c1-11(2,13)7-9-3-5-10(8-12)6-4-9/h3-6,13H,7H2,1-2H3

InChI Key

YGAIUJQOFBCVDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)C#N)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.